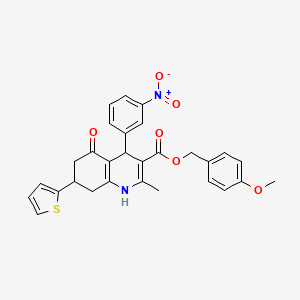![molecular formula C16H21N5O3 B11076371 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11076371.png)
1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly those used in the treatment of hypertension and benign prostatic hyperplasia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE typically involves the reaction of 4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of different piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
科学研究应用
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs used to treat hypertension and benign prostatic hyperplasia.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as alpha-1 adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow .
相似化合物的比较
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, it is used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE is unique due to its specific chemical structure, which allows for selective binding to alpha-1 adrenergic receptors. This selectivity can lead to fewer side effects compared to other compounds in the same class .
属性
分子式 |
C16H21N5O3 |
|---|---|
分子量 |
331.37 g/mol |
IUPAC 名称 |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H21N5O3/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16/h8-9H,4-7H2,1-3H3,(H2,17,18,19) |
InChI 键 |
RYPUHXSUCBWYDG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11076296.png)
![N-[(2Z)-4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11076299.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)
![13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea](/img/structure/B11076316.png)
![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B11076331.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076342.png)
![3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B11076345.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
![cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)

